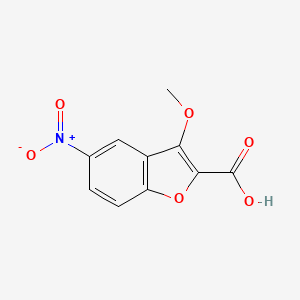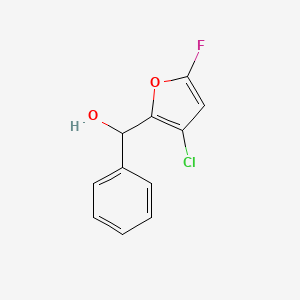
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a piperidine ring attached to an imidazole ring, which is further substituted with a 3,4-dichlorophenyl group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine typically involves the reaction of 3,4-dichlorophenylhydrazine with ethyl 2-bromoacetate to form an intermediate, which is then cyclized to form the imidazole ring. This intermediate is then reacted with piperidine under specific conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound often involve catalytic hydrogenation of Schiff base compounds in the presence of amine or amide salts using catalysts such as palladium or platinum . These methods are optimized for large-scale production, ensuring high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions where one or more substituents on the imidazole or piperidine ring are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxides, while substitution reactions can produce a variety of substituted imidazole or piperidine derivatives .
Aplicaciones Científicas De Investigación
4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)piperidine include:
- 4-(4-(3,4-Dichlorophenyl)-4,5-dihydro-1H-imidazol-1-yl)piperidine
- 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)cyclohexane
- 4-(2-(3,4-Dichlorophenyl)-1H-imidazol-1-yl)benzene .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both imidazole and piperidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C14H15Cl2N3 |
|---|---|
Peso molecular |
296.2 g/mol |
Nombre IUPAC |
4-[2-(3,4-dichlorophenyl)imidazol-1-yl]piperidine |
InChI |
InChI=1S/C14H15Cl2N3/c15-12-2-1-10(9-13(12)16)14-18-7-8-19(14)11-3-5-17-6-4-11/h1-2,7-9,11,17H,3-6H2 |
Clave InChI |
GXKSONQXHYIVGQ-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1N2C=CN=C2C3=CC(=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)ethanone](/img/structure/B11790973.png)
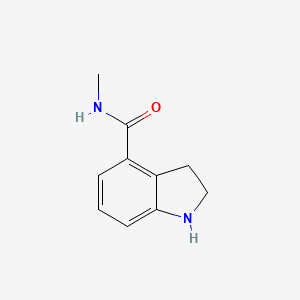
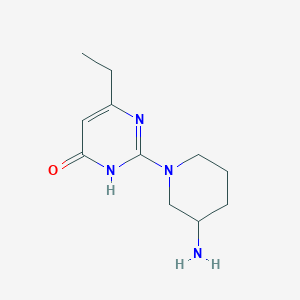


![2-Bromo-7-(4-methylpiperazin-1-yl)thiazolo[4,5-d]pyrimidin-5-amine](/img/structure/B11791012.png)
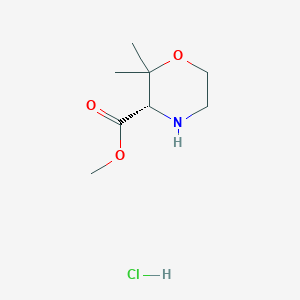

![1-(5-Cyclopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-amine](/img/structure/B11791040.png)
